13-Iodo-2,5,8,11-tetraoxatridecane
Overview
Description
13-Iodo-2,5,8,11-tetraoxatridecane is an organic compound with the molecular formula C₉H₁₉IO₄ and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of an iodine atom attached to a tetraoxatridecane backbone, which consists of a chain of carbon and oxygen atoms. It is commonly used in various chemical and industrial applications due to its unique properties.
Scientific Research Applications
13-Iodo-2,5,8,11-tetraoxatridecane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes, such as enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Iodo-2,5,8,11-tetraoxatridecane typically involves the iodination of a tetraoxatridecane precursor. One common method is the reaction of 2,5,8,11-tetraoxatridecane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
13-Iodo-2,5,8,11-tetraoxatridecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated alcohols or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, sodium azide, and potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in these reactions, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include thiolated, aminated, or alkoxylated derivatives of tetraoxatridecane.
Oxidation Reactions: Products include iodinated alcohols or aldehydes.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Mechanism of Action
The mechanism of action of 13-Iodo-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the tetraoxatridecane backbone can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxatridecane: Lacks the iodine atom, making it less reactive in substitution reactions.
13-Bromo-2,5,8,11-tetraoxatridecane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
13-Chloro-2,5,8,11-tetraoxatridecane: Contains a chlorine atom, which affects its chemical properties and reactivity.
Uniqueness
13-Iodo-2,5,8,11-tetraoxatridecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more suitable for certain applications, such as radiolabeling and the synthesis of complex organic molecules.
Properties
IUPAC Name |
1-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-2-methoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19IO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOKJZSZVAHUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617643 | |
Record name | 13-Iodo-2,5,8,11-tetraoxatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143127-81-5 | |
Record name | 13-Iodo-2,5,8,11-tetraoxatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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